2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Description
This compound is a purino-pyrimidine hybrid featuring a benzyl group at position 9, a methyl group at position 1, and an acetic acid moiety at position 2. Its core structure consists of a fused bicyclic system (purine and pyrimidine rings) with a partially hydrogenated dihydro-6H backbone, which confers conformational rigidity and influences its physicochemical properties . Synthetic routes for related N-benzyl purine analogs involve nucleophilic substitution of 2,6-dichloropurines with benzylamines in 1-butanol under reflux, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(26)23(18(20)27)11-13(24)25)22-9-5-8-21(17(22)19-15)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGCMSUIHBIEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331271 | |
| Record name | 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878423-55-3 | |
| Record name | 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The synthesis begins with the formation of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions.
Benzylation: The next step involves the introduction of the benzyl group. This can be done using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: Methylation of the purine core is carried out using methyl iodide and a strong base like potassium carbonate.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetic acid moiety, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the purine core.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents, saturation levels of the purino-pyrimidine ring, and functional groups. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Saturation: The target compound’s 7,8-dihydro-6H backbone (partial saturation) contrasts with hexahydro derivatives (e.g., 850728-36-8), which may exhibit greater conformational flexibility .
C3 Functionalization : The acetic acid group distinguishes the target compound from ester derivatives (e.g., 850728-36-8). Esters are typically more lipophilic but can hydrolyze to carboxylic acids in vivo, suggesting a prodrug mechanism for the latter .
In contrast, alkyl chains (e.g., 487023-56-3) enhance membrane permeability but may reduce target specificity .
Research Findings and Pharmacological Considerations
While explicit pharmacological data for the target compound are absent in the provided evidence, structural analogs offer insights:
- Synthetic Accessibility: The use of DIPEA and benzylamines in 1-butanol (as in ) suggests scalable synthesis for N-benzyl purine derivatives. Modifications at C3 (e.g., acetic acid vs. ester) may require tailored protecting-group strategies.
- Biological Activity Trends: Purino-pyrimidine hybrids are often explored as kinase inhibitors or adenosine receptor modulators. The acetic acid moiety could mimic phosphate groups in ATP-binding pockets, while benzyl groups may enhance hydrophobic interactions .
Biological Activity
2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a purine derivative characterized by a complex structure that exhibits potential biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its promising antimicrobial and anticancer properties.
The compound's molecular formula is with a molecular weight of 459.5 g/mol. Its unique structure combines a purine ring system with various functional groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N5O4 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid |
| InChI | InChI=1S/C25H25N5O4/c1-27... |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The results suggested that modifications to the compound could enhance its antibacterial properties.
Anticancer Properties
In vitro studies have demonstrated that 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid may possess anticancer effects by inhibiting cell proliferation in cancer cell lines. The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cancer cell survival and proliferation.
Study on Antimicrobial Effects
A comprehensive examination of the antimicrobial properties of various derivatives revealed that certain modifications significantly increased efficacy against gram-positive and gram-negative bacteria. For instance:
| Compound | Activity Against | Observations |
|---|---|---|
| Compound A | Staphylococcus pneumoniae | High activity observed |
| Compound B | Pseudomonas aeruginosa | Moderate activity |
| Compound C | Bacillus subtilis | Low activity |
Study on Anticancer Activity
In a study assessing the anticancer potential of this compound, researchers found that it induced apoptosis in several cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
The biological activity of 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of biochemical pathways critical for microbial growth and cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
